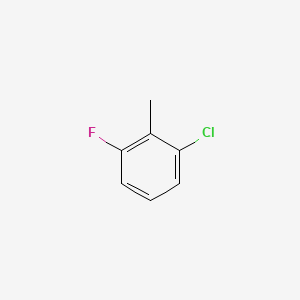

2-Chloro-6-fluorotoluene

Vue d'ensemble

Description

2-Chloro-6-fluorotoluene (CFT) is a halogenated derivative of toluene . It is used as an intermediate in numerous organic syntheses . It appears as a colorless to light yellow liquid .

Synthesis Analysis

The production process of this compound involves the reaction of 6-fluorotoluene with chlorine gas in the presence of a catalyst . The reaction proceeds at high temperature and pressure, and requires careful control of the reaction conditions to ensure high yield and purity .Molecular Structure Analysis

The molecular formula of this compound is C7H6ClF . Its molecular weight is 144.57 g/mol . The structure of the molecule in the ground state has been calculated using Hartree-Fock (HF) and density functional methods (B3LYP) with 3-21 and 6-31G* basis sets .Chemical Reactions Analysis

This compound is used to prepare 2-chloro-6-fluorobenzaldehyde via oxidation with hydrogen peroxide, which forms an aldehyde group . It is also used in the preparation of 4-chloro-1H-indazole .Physical And Chemical Properties Analysis

This compound is a colorless to light yellow liquid . It has a boiling point of 154-156 °C and a density of 1.191 g/mL at 25 °C . The refractive index is 1.504 .Applications De Recherche Scientifique

Microwave Spectroscopy and Quantum Chemistry

2-Chloro-4-fluorotoluene has been a subject of study in the context of microwave spectroscopy and quantum chemistry. The research focused on the internal rotation of the methyl group and hyperfine effects originating from the chlorine nuclear quadrupole moment. This study provided insights into the torsional barrier, rotational constants, and quadrupole coupling constants of 2-Chloro-6-fluorotoluene and its isotopologues (Nair et al., 2020).

Displacement Mechanisms in Corona Discharge

Investigations into the displacement mechanisms of Cl substituents in chlorofluorotoluene in corona discharge have been conducted. This research explored the role of the methyl group in the displacement process and proposed a mechanism based on bond dissociation energies (Chae, Lim, & Lee, 2016).

Molecular Orbital Estimates

Studies have also been conducted to compute the internal rotational barriers in 2-fluorotoluene and 2-chlorotoluene using ab initio basis sets and MP2 calculations. These studies help in understanding the molecular structures and barriers in halogenated toluenes (Schaefer, Sebastian, & Hruska, 1992).

FTIR, FT-Raman, and NMR Studies

This compound has been analyzed using FTIR, FT-Raman, and NMR spectroscopy. These studies, combined with theoretical calculations, provide insights into the molecular structure, vibrational frequencies, and chemical shifts of the compound, contributing to a better understanding of its physical and chemical properties (Krishnakumar et al., 2013).

Corona Discharge Studies

Research on the generation of radicals in corona discharge using this compound as a precursor has been conducted. This includes the study of vibronic emission spectra and the formation of benzyl-type radicals, offering insights into the chemical processes occurring in corona discharge environments (Yoon, Chae, Lim, & Lee, 2015).

Solid Acid Catalysts in Fluorotoluene Nitration

Another area of research involves the use of solid acid catalysts for the nitrationof fluorotoluenes using nitric acid. This process showcases a regioselective, environmentally friendly approach for nitration, yielding high conversions and selectivities. This research highlights the potential of fluorotoluene derivatives in chemical synthesis and the advantages of using solid acid catalysts (Maurya et al., 2003).

Mécanisme D'action

Target of Action

2-Chloro-6-fluorotoluene, a halogenated derivative of toluene, is primarily used as an intermediate in various organic syntheses . Its primary targets are the molecules it interacts with during these syntheses, such as hydrogen peroxide in the preparation of 2-chloro-6-fluorobenzaldehyde .

Mode of Action

The interaction of this compound with its targets involves chemical reactions that lead to the formation of new compounds. For instance, this compound reacts with hydrogen peroxide to form 2-chloro-6-fluorobenzaldehyde . This reaction involves the oxidation of this compound, leading to the formation of an aldehyde group .

Biochemical Pathways

The biochemical pathways affected by this compound are those involved in the synthesis of the compounds it helps produce. For example, the production of 2-chloro-6-fluorobenzaldehyde from this compound involves the oxidation pathway . The downstream effects of this pathway include the availability of 2-chloro-6-fluorobenzaldehyde for further reactions in the synthesis process.

Result of Action

The molecular and cellular effects of this compound’s action are the formation of new compounds through chemical reactions. For instance, its reaction with hydrogen peroxide results in the formation of 2-chloro-6-fluorobenzaldehyde . This new compound can then participate in further reactions, contributing to the synthesis of other organic compounds.

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. These may include the temperature and pressure of the reaction environment, the presence of catalysts, and the concentrations of reactants. For example, the reaction of this compound with hydrogen peroxide to form 2-chloro-6-fluorobenzaldehyde would be influenced by these factors .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

2-Chloro-6-fluorotoluene plays a significant role in biochemical reactions due to its reactivity and interaction with various biomolecules. It is known to interact with enzymes such as cytochrome P450, which is involved in the oxidative metabolism of xenobiotics. The interaction between this compound and cytochrome P450 can lead to the formation of reactive intermediates, which may further react with proteins and nucleic acids, potentially causing modifications in their structure and function . Additionally, this compound can interact with glutathione S-transferase, an enzyme involved in detoxification processes, leading to the conjugation of the compound with glutathione and facilitating its excretion from the body.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are diverse. In hepatocytes, the compound can induce oxidative stress by generating reactive oxygen species (ROS), which can damage cellular components such as lipids, proteins, and DNA. This oxidative stress can activate signaling pathways such as the mitogen-activated protein kinase (MAPK) pathway, leading to changes in gene expression and cellular metabolism . In neuronal cells, this compound may affect neurotransmitter release and synaptic function, potentially impacting cognitive and motor functions.

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. One key mechanism is the inhibition of enzyme activity. For example, this compound can inhibit the activity of acetylcholinesterase, an enzyme responsible for the breakdown of the neurotransmitter acetylcholine. This inhibition can lead to an accumulation of acetylcholine in synaptic clefts, resulting in prolonged neurotransmission and potential neurotoxicity . Additionally, this compound can bind to DNA, causing structural changes that may affect gene expression and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time when exposed to light and heat. Long-term exposure to this compound in in vitro studies has shown that it can lead to chronic oxidative stress and persistent changes in cellular function . In in vivo studies, prolonged exposure to the compound can result in cumulative toxic effects, affecting organ function and overall health.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal impact on cellular function and overall health. At higher doses, this compound can cause significant toxic effects, including liver and kidney damage, neurotoxicity, and immunosuppression . Threshold effects have been observed, where a certain dosage level must be reached before toxic effects become apparent. Additionally, high doses of this compound can lead to acute toxicity, characterized by symptoms such as lethargy, convulsions, and respiratory distress.

Metabolic Pathways

This compound is involved in various metabolic pathways, primarily through its interaction with enzymes such as cytochrome P450 and glutathione S-transferase. The compound undergoes oxidative metabolism by cytochrome P450, leading to the formation of reactive intermediates that can be further conjugated with glutathione by glutathione S-transferase . This conjugation facilitates the excretion of this compound and its metabolites from the body. The compound can also affect metabolic flux and metabolite levels, potentially disrupting normal cellular metabolism.

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. The compound can interact with transporters such as organic anion-transporting polypeptides (OATPs) and multidrug resistance-associated proteins (MRPs), which facilitate its uptake and efflux from cells . Additionally, this compound can bind to plasma proteins, affecting its distribution and accumulation in different tissues. The localization of the compound within cells can influence its activity and potential toxicity.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. The compound can be targeted to specific cellular compartments or organelles through post-translational modifications or targeting signals . For example, this compound may accumulate in the endoplasmic reticulum, where it can interact with enzymes involved in protein synthesis and folding. Additionally, the compound can localize to mitochondria, affecting mitochondrial function and energy production.

Propriétés

IUPAC Name |

1-chloro-3-fluoro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6ClF/c1-5-6(8)3-2-4-7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FNPVYRJTBXHIPB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC=C1Cl)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6ClF | |

| Record name | 2-Chloro-6-fluorotoluene | |

| Source | Wikipedia | |

| URL | https://en.wikipedia.org/wiki/2-Chloro-6-fluorotoluene | |

| Description | Chemical information link to Wikipedia. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1059997 | |

| Record name | 2-Chloro-6-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

144.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

443-83-4 | |

| Record name | 1-Chloro-3-fluoro-2-methylbenzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=443-83-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzene, 1-chloro-3-fluoro-2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000443834 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzene, 1-chloro-3-fluoro-2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 2-Chloro-6-fluorotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1059997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-chloro-6-fluorotoluene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.006.494 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

Q1: What are the primary synthetic routes for producing 2-chloro-6-fluorotoluene?

A1: Two main synthetic methods have been explored:

- Reduction followed by the Balz-Schiemann reaction []: This approach uses iron powder to reduce 2-chloro-6-nitrotoluene to 3-chloro-2-methyloniline in a ferrous chloride solution []. Subsequently, the 3-chloro-2-methyloniline undergoes diazotization and treatment with fluoroboric acid to form a diazonium salt. This salt decomposes at 140°C to yield this compound with a yield of approximately 68% [].

- Ammoxidation of this compound []: This method utilizes a specialized F52 catalyst and specific reaction conditions (653 K, specific molar ratios of reactants) to convert this compound directly to 2-chloro-6-fluorobenzonitrile with high conversion (98.99%) and good selectivity (72.20%) [].

Q2: What spectroscopic techniques have been used to characterize this compound?

A2: Researchers have employed FTIR (Fourier-Transform Infrared), FT-Raman (Fourier-Transform Raman), and NMR (Nuclear Magnetic Resonance) spectroscopy to study the structural properties of this compound [, ]. These techniques provide valuable information about the vibrational modes and electronic environment of the molecule, aiding in structural elucidation and confirmation.

Q3: Are there any studies investigating the potential environmental impact of this compound?

A3: Currently, the provided research papers do not delve into the environmental impact or degradation pathways of this compound. Further research is necessary to assess its ecotoxicological effects and explore potential mitigation strategies for responsible waste management.

Q4: Has computational chemistry been used to study this compound?

A4: Yes, density functional theory (DFT) calculations have been employed to analyze the vibrational frequencies and optimize the geometry of this compound []. This computational approach provides insights into the molecule's electronic structure and vibrational modes, complementing experimental spectroscopic data.

Q5: What are the potential applications of this compound in synthetic chemistry?

A5: The research suggests that this compound serves as a valuable precursor for synthesizing other important compounds. For instance, it can be used to produce 2-chloro-6-fluorobenzonitrile [] and 2-chloro-6-fluorobenzaldehyde []. These compounds are likely to have applications in various fields, including pharmaceuticals and materials science, due to the presence of the fluorine and chlorine atoms, which can influence a molecule's reactivity and physicochemical properties.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

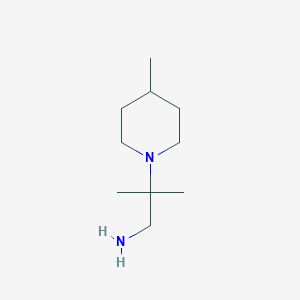

![2-[3-(Aminomethyl)-1-pyrrolidinyl]-N,N-diethylethanamine](/img/structure/B1346731.png)

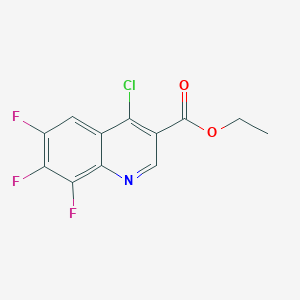

![4-[(1-Naphthyloxy)methyl]piperidine](/img/structure/B1346735.png)

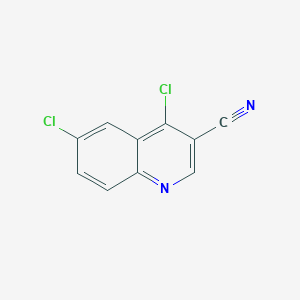

![10-chloro-2H,3H,4H-[1,4]dioxepino[2,3-g]quinoline-9-carbonitrile](/img/structure/B1346777.png)